molecular formula C13H9Br2NS B3131201 3,7-Dibromo-10-methylphenothiazine CAS No. 34964-70-0

3,7-Dibromo-10-methylphenothiazine

Cat. No. B3131201
CAS RN: 34964-70-0
M. Wt: 371.09 g/mol
InChI Key: MCAPNDGAMBCNKU-UHFFFAOYSA-N
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Description

3,7-Dibromo-10-methylphenothiazine is a chemical compound with the molecular formula C13H9Br2NS. It has an average mass of 371.090 Da and a monoisotopic mass of 368.882233 Da .


Synthesis Analysis

The synthesis of this compound involves a halogen metal exchange reaction starting from this compound. The lithiated species then reacts with carbon, sulfur, and silicon electrophiles to result in new 3,7-disubstituted 10-methylphenothiazines . Another method involves a two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with a series of primary and secondary anilines and amines .

Scientific Research Applications

Electrochemistry and Redox Processes

Medicinal Chemistry and Pharmacology

Safety and Hazards

When handling 3,7-Dibromo-10-methylphenothiazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,7-dibromo-10-methylphenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NS/c1-16-10-4-2-8(14)6-12(10)17-13-7-9(15)3-5-11(13)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAPNDGAMBCNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448234
Record name 3,7-dibromo-10-methylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34964-70-0
Record name 3,7-dibromo-10-methylphenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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